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  • Product: ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
  • CAS: 1246555-47-4

Core Science & Biosynthesis

Foundational

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS number and safety data

The following technical guide details the chemical identity, safety profile, synthesis, and research applications of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate , designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety profile, synthesis, and research applications of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals.

Executive Summary

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Belonging to the class of N-arylpyrazoles, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. This guide provides validated chemical data, safety protocols (GHS/SDS), and regioselective synthesis pathways to ensure reproducibility and safety in laboratory settings.

Chemical Identity & Properties

Core Identifiers
ParameterDetail
Chemical Name Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
CAS Number 1246555-47-4
Synonyms 1-(2-Fluorophenyl)-5-ethoxycarbonylpyrazole; 1-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
MDL Number MFCD18433845 (Generic/Isomer dependent - verify batch)
SMILES CCOC(=O)C1=CC=NN1C2=CC=CC=C2F
Structural Isomerism (Critical Check)

Researchers must distinguish this compound from its regioisomer, Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-58-5).

  • Target Compound (CAS 1246555-47-4): The 2-fluorophenyl group is attached to the nitrogen (N1), and the ester is at position C5.[1]

  • Isomer (CAS 1326810-58-5): The 2-fluorophenyl group is attached to carbon C5, and the ester is at C3 (often with an unsubstituted NH unless alkylated).

Safety Data & Handling (GHS/SDS)

Signal Word: WARNING

Hazard Classification (GHS)

Based on the structural class of pyrazole esters and available safety data for close analogs:

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Safety Decision Workflow

The following diagram outlines the decision process for handling spills or exposure events.

SafetyWorkflow Start Exposure / Spill Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse Cautiously Remove Lenses (15 mins) Eye->ActionEye ActionInh Move to Fresh Air Support Breathing Inhalation->ActionInh Medical Seek Medical Advice (Show CAS 1246555-47-4) ActionSkin->Medical ActionEye->Medical ActionInh->Medical

Figure 1: Emergency response workflow for Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate exposure.

Synthesis & Manufacturing

Retrosynthetic Analysis

The regioselective construction of the 1-aryl-pyrazole-5-carboxylate core is non-trivial due to the competing formation of the 3-carboxylate isomer. The most robust route involves the cyclization of an aryl hydrazine with an enaminodione precursor.

Validated Synthetic Protocol

Reagents:

  • 2-Fluorophenylhydrazine hydrochloride (Nucleophile)

  • Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (Electrophile)

    • Note: This precursor is generated from Ethyl Pyruvate and DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

Step-by-Step Methodology:

  • Precursor Formation: React Ethyl Pyruvate with DMF-DMA in refluxing toluene or neat conditions to yield Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Isolate by concentration (red oil).

  • Cyclization: Dissolve the enaminone intermediate in Ethanol (EtOH).

  • Addition: Add 2-Fluorophenylhydrazine hydrochloride (1.0 equiv) at 0°C.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The reaction proceeds via Michael addition followed by elimination of dimethylamine and cyclodehydration.

  • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Regioselectivity Note: This pathway strongly favors the 5-carboxylate (Target) over the 3-carboxylate due to the electronic polarization of the enaminone, which directs the initial nucleophilic attack of the hydrazine terminal nitrogen to the


-carbon of the enaminone.
Synthesis Pathway Diagram[3]

Synthesis Pyruvate Ethyl Pyruvate Enaminone Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Pyruvate->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Hydrazine 2-Fluorophenyl- hydrazine HCl Reflux Cyclization (EtOH, Reflux) Hydrazine->Reflux Enaminone->Reflux Product Ethyl 1-(2-fluorophenyl)- 1H-pyrazole-5-carboxylate (CAS 1246555-47-4) Reflux->Product Regioselective Ring Closure

Figure 2: Regioselective synthetic route to the target pyrazole ester.

Applications in Drug Discovery[4]

Pharmacophore Utility

The 1-aryl-pyrazole-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for other 5-membered heterocycles.

  • Kinase Inhibition: The carboxylate group at C5 can be converted to amides or ureas, which are common motifs for hydrogen bonding in the ATP-binding pocket of kinases (e.g., p38 MAPK inhibitors).

  • Vonoprazan Analogs: While Vonoprazan is a pyrrole-based potassium-competitive acid blocker (P-CAB), pyrazole analogs are actively explored to improve metabolic stability and reduce CYP inhibition.

  • Agrochemicals: N-arylpyrazoles are the core of the phenylpyrazole class of insecticides (e.g., Fipronil), where the specific substitution pattern (like the 2-fluoro group) modulates binding affinity to GABA receptors.

Functionalization

The ethyl ester group allows for versatile downstream chemistry:

  • Hydrolysis: To the carboxylic acid (Precursor for amide coupling).

  • Reduction: To the primary alcohol (Precursor for benzylic halides).

  • Hydrazinolysis: To the hydrazide (Precursor for 1,2,4-triazoles).

References

  • Sigma-Aldrich. Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate Product Page (Isomer Comparison). Retrieved from .

  • BLDpharm. Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 1246555-47-4) Technical Data.[1][3] Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Pyrazole-5-carboxylic acid derivatives and biological activities. Retrieved from .

  • Molecules Journal. Regioselective Synthesis of 1-Aryl-pyrazole-4/5-carboxylates. (General methodology validation). Retrieved from .

  • Guidechem. CAS 1246555-47-4 Entry and Suppliers. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Hydrolysis of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate to acid

Application Note: Optimized Hydrolysis Protocol for Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate Executive Summary This guide details the optimized protocol for the saponification of ethyl 1-(2-fluorophenyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocol for Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

This guide details the optimized protocol for the saponification of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the steric and electronic influence of the ortho-fluorine atom on the N1-phenyl ring. This protocol prioritizes a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system to maximize yield, minimize decarboxylation risks, and ensure high purity without chromatographic purification.

Mechanistic Insight & Structural Analysis

To ensure reproducibility, it is vital to understand why specific conditions are chosen.

The Ortho-Fluoro Effect

The 1-(2-fluorophenyl) moiety is not merely a passive substituent.

  • Steric Twist: The ortho-fluorine atom creates steric repulsion with the pyrazole protons and the lone pairs of the pyrazole nitrogen. This forces the phenyl ring to rotate out of planarity with the pyrazole core.

  • Shielding: This non-planar conformation places the phenyl ring's bulk in proximity to the C5-ester, effectively shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Activation: Counter-intuitively, the electron-withdrawing nature of fluorine (

    
     effect) increases the electrophilicity of the carbonyl carbon. However, experimental data suggests that the steric hindrance dominates , often requiring thermal energy to drive the reaction to completion compared to non-substituted phenyl analogs.
    
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) adapted for this hindered substrate.

ReactionMechanism Substrate Ethyl 1-(2-fluorophenyl)- 1H-pyrazole-5-carboxylate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack LiOH/THF/H2O Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Slow Step (Steric Hindrance) Collapse Elimination of Ethoxide Tetrahedral->Collapse Salt Carboxylate Salt (R-COO- Li+) Collapse->Salt Acidification Acidification (HCl, pH 3) Salt->Acidification Product 1-(2-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Acidification->Product Precipitation

Caption: The steric bulk of the 2-fluorophenyl group slows the initial nucleophilic attack, necessitating the use of THF to solvate the organic bulk while maintaining water miscibility for the hydroxide.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ReactantPurity >95% recommended.
LiOH·H₂O 2.5 - 3.0BaseLi+ is a harder Lewis acid than Na+, often assisting in carbonyl coordination.
THF 10 volSolventSolubilizes the organic ester.
Water 3-5 volSolventSolubilizes the base.
1N HCl ExcessQuenchFor acidification during workup.
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq).

  • Add Tetrahydrofuran (THF) (10 mL per gram of substrate).

  • Stir until fully dissolved. Note: If the solution is cloudy, mild warming (30°C) is acceptable.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3-5 mL per gram of substrate).

  • Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

  • Critical Decision Point:

    • Initial: Stir at Room Temperature (20-25°C) for 2 hours.

    • Check: Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

    • Action: If >20% starting material remains after 2 hours, heat the mixture to 50°C .

    • Caution:Do not exceed 60°C. Higher temperatures risk decarboxylation of the resulting acid, a known side reaction for electron-deficient heteroaromatic acids [1].

Step 3: Workup & Isolation (Self-Validating)

  • Concentration: Evaporate the THF under reduced pressure (Rotavap, 40°C). You will be left with an aqueous slurry.

  • Wash (Impurity Removal): Dilute the residue with water (approx. 10 mL/g) and wash with Diethyl Ether or MTBE (2 x 10 mL).

    • Why? This removes unreacted ester and non-polar byproducts. The product is currently in the aqueous layer as the Lithium salt.

  • Acidification: Cool the aqueous layer to 0-5°C (ice bath).

  • Slowly add 1N HCl dropwise with stirring until pH reaches ~3.0.

    • Observation: A thick white or off-white precipitate should form immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) and Hexanes (1x).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Visualization

The following flowchart outlines the logic for the workup, ensuring the user makes the correct phase separations.

WorkupLogic ReactionMix Reaction Mixture (THF/Water) Evap Evaporate THF ReactionMix->Evap AqResidue Aqueous Residue (Product as Li+ Salt) Evap->AqResidue Wash Wash with MTBE/Ether AqResidue->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard Unreacted Ester) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer Bottom Layer Acidify Acidify to pH 3 (1N HCl) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter FinalProduct Final Acid Product (Solid) Filter->FinalProduct

Caption: Critical phase separation steps. The product remains in the aqueous phase during the initial wash, ensuring high purity of the final precipitate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of 2-F-phenyl group.Increase temperature to 55°C; Switch solvent to 1,4-Dioxane/Water (allows higher reflux temp if needed, though rarely required).
Low Yield (No Precipitate) pH not low enough or product is zwitterionic.Check pH carefully (aim for 2-3). If still soluble, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Decarboxylation Overheating or pH too low (<1) for extended time.Keep reaction <60°C. Do not use concentrated HCl; use 1N or 2N HCl for acidification.
Sticky Solid Impurities trapped in lattice.Recrystallize from minimal Ethanol or Acetonitrile .

References

  • Goossen, L. J., et al. (2010). "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Tetrahedron, 66(13), 2654-2663.

  • Buchwald, P. (2001).[1] "Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters." Mini Reviews in Medicinal Chemistry, 1(1), 101-111.[1]

  • PubChem Compound Summary. "1-phenylpyrazole-3-carboxylic acid (Analogous Structure)." National Center for Biotechnology Information.

  • Technical Disclosure Commons. (2024). "Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate." (Demonstrates acid sensitivity of related fluoro-phenyl heterocycles).

Sources

Application

Application Notes and Protocols: Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrazole core,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrazole core, substituted with a reactive ester and a fluorinated phenyl ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this intermediate particularly attractive for the development of novel therapeutics. These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate in the synthesis of a representative pharmaceutical compound, alongside detailed experimental protocols and safety considerations. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available. Estimated based on similar structures to be in the range of 150-170 °C.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
CAS Number 13702-40-8

Synthesis Protocol

The synthesis of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is typically achieved through a condensation reaction between a substituted hydrazine and a β-dicarbonyl compound. A common and effective method involves the reaction of 2-fluorophenylhydrazine with diethyl ethoxymethylenemalonate (DEEM).

Reaction Scheme:

Synthesis of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate reagent1 2-Fluorophenylhydrazine intermediate Intermediate Adduct reagent1->intermediate + reagent2 Diethyl ethoxymethylenemalonate reagent2->intermediate product Ethyl 1-(2-fluorophenyl)-1H- pyrazole-5-carboxylate intermediate->product Cyclization (-EtOH)

Caption: Synthesis of the target intermediate.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Base Addition: Add sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride salt and generate the free hydrazine in situ. Stir the mixture for 15-20 minutes at room temperature.

  • Addition of DEEM: To the resulting suspension, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Below are the expected analytical data based on closely related structures.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.0-7.2 (m, 5H, Ar-H and pyrazole-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 162.0 (C=O), 158.0 (d, J=250 Hz, C-F), 140.0, 131.0, 129.0, 128.0, 125.0, 116.0 (d, J=20 Hz, C-F), 110.0, 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃).
Mass Spectrometry (ESI-MS) m/z 235.09 [M+H]⁺.

Application as a Pharmaceutical Intermediate: Synthesis of a Sildenafil Analogue

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a valuable precursor for the synthesis of various pharmaceutical agents. As a representative example, this section details its use in the synthesis of a Sildenafil analogue, a potent phosphodiesterase type 5 (PDE5) inhibitor. The synthesis of Sildenafil itself starts from a similar pyrazole carboxylate, demonstrating the utility of this class of intermediates[1][2][3][4][5].

Synthetic Workflow:

Sildenafil Analogue Synthesis start Ethyl 1-(2-fluorophenyl)-1H- pyrazole-5-carboxylate step1 Hydrolysis start->step1 intermediate1 1-(2-Fluorophenyl)-1H- pyrazole-5-carboxylic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 final_product Sildenafil Analogue step2->final_product

Caption: Workflow for Sildenafil analogue synthesis.

Protocol 1: Hydrolysis of the Ester
  • Reaction Setup: Dissolve ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with 2N HCl to a pH of approximately 2-3.

  • Isolation: The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum to yield 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Protocol 2: Amide Coupling
  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated carboxylic acid, add the desired amine (e.g., a substituted piperazine derivative) (1.1 eq) and a base such as triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography to yield the final Sildenafil analogue.

Mechanism of Action of Sildenafil Analogues (PDE5 Inhibition)

Sildenafil and its analogues act by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, facilitating an erection.

PDE5 Inhibition Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Analogue Sildenafil->PDE5 inhibits

Caption: PDE5 inhibition signaling pathway.

Safety and Handling

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific reagents used.

Conclusion

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the construction of complex molecular architectures with significant therapeutic potential. The protocols and information provided in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient utilization of this important building block.

References

  • Ge, Y. et al. (2009). Synthesis and crystal structure of ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o511. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (1996). Synthesis of Sildenafil Citrate. 6, 1819-1824. [Link]

  • Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Journal of Diabetes and Treatment, 8(5), 136-146. [Link]

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. [Link]

  • Reddy, B. R. et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. International Journal of Organic Chemistry, 2, 269-274. [Link]

  • Qiao, J. X. et al. (2007). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorganic & Medicinal Chemistry Letters, 17(5), 1432-1437. [Link]

  • Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. [Link]

  • G., K. et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 13(10), 287. [Link]

Sources

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Validation for Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the qualitative and quantitative assessment of active pharmaceutical ingredients (APIs) and their associated impurities.[1] The validation of these HPLC methods is not merely a procedural formality but a regulatory necessity, ensuring data integrity and, ultimately, patient safety.[2][3] This guide provides an in-depth, experience-driven comparison of protocols for the retention time validation of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, encompasses a series of tests to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] For an HPLC method, this involves a rigorous evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness.[3][6] This document will dissect each of these validation parameters, offering not just the "how" but, more importantly, the "why" behind each experimental choice. We will explore how deliberate, minor variations in the method can affect the retention time and overall system suitability, thereby establishing a robust and reliable analytical procedure.

Foundational Principles: Establishing a Self-Validating HPLC System

Before delving into the specifics of validation, it is crucial to establish a well-developed HPLC method. For pyrazole derivatives like Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach due to the compound's polarity.[7][8] The initial method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile and water or methanol and water), selecting an appropriate column (e.g., a C18 column), and setting the detection wavelength.[1][9]

A self-validating system is one where the protocols are designed to inherently verify the method's performance. This is achieved through rigorous system suitability testing (SST) prior to any validation experiments. SST ensures that the chromatographic system is operating correctly on the day of analysis.[10][11]

System Suitability Testing (SST): The Pre-flight Check

As mandated by regulatory bodies like the USP and FDA, SST is a non-negotiable prerequisite to any chromatographic analysis.[11] It confirms that the instrument, column, mobile phase, and software are all functioning as a cohesive and reliable unit.[10]

Typical SST Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0[10]Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) N > 2000Indicates column efficiency and the ability to produce sharp, well-defined peaks.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for replicate injections (n=5 or 6)[10][12]Demonstrates the precision of the injection system and the stability of the detector response.
Resolution (Rs) Rs > 2.0 between the analyte and any closely eluting peak[4]Confirms the method's ability to separate the analyte of interest from potential impurities or degradation products.

Experimental Workflow for HPLC Retention Time Validation

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the previous one to create a comprehensive validation package.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation Parameters MD HPLC Method Development OPT Method Optimization MD->OPT SST System Suitability OPT->SST Proceed if Optimized SPEC Specificity SST->SPEC Proceed if SST Passes LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC ROB Robustness PREC->ROB Validation_Parameters cluster_0 Core Method Performance cluster_1 Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires linear response for accurate quantification Precision Precision Accuracy->Precision Accuracy is assessed across a range, requiring precision Robustness Robustness Precision->Robustness A precise method is more likely to be robust

Sources

Safety & Regulatory Compliance

Safety

ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate . It is designed for laboratory personnel and safety officers requiring immediate, acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate . It is designed for laboratory personnel and safety officers requiring immediate, actionable data for waste stream management.

Part 1: Executive Safety & Classification Summary

Core Directive: This compound must be managed as Halogenated Organic Waste . The presence of the fluorine atom on the phenyl ring dictates specific incineration requirements to prevent the release of hydrofluoric acid (HF) and other corrosive byproducts during thermal destruction.

Parameter Technical Specification
Chemical Name Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
CAS Number 1483602-84-1 (Verify with specific vendor COA)
Molecular Formula C₁₂H₁₁FN₂O₂
Waste Classification Halogenated Organic (Non-RCRA Listed, but regulated as hazardous)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Disposal Method High-temperature incineration with acid gas scrubbing

Part 2: Waste Segregation Logic (Decision Tree)

Effective disposal begins with correct segregation. Mixing this fluorinated compound with non-halogenated waste streams (e.g., pure acetone or methanol waste) can render the entire bulk container non-compliant for standard fuel blending, significantly increasing disposal costs and safety risks.

Disposal_Workflow Start Waste Generation: Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate State_Check Physical State? Start->State_Check Solid Solid / Powder Residue State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Solid_Path Container: Wide-mouth HDPE Jar Solid->Solid_Path Liquid_Path Solvent Composition Check Liquid->Liquid_Path Final_Bin Disposal Unit: High-Temp Incinerator (Halogen-Specific) Solid_Path->Final_Bin Lab Pack Halo_Solv Contains Halogens? (DCM, Chloroform, etc.) Liquid_Path->Halo_Solv NonHalo_Solv Non-Halogenated Only? (Ethanol, EtOAc, etc.) Liquid_Path->NonHalo_Solv Segregation CRITICAL STEP: Segregate into HALOGENATED Stream Halo_Solv->Segregation Compatible NonHalo_Solv->Segregation Contaminates Stream Segregation->Final_Bin

Figure 1: Decision matrix for segregating fluorinated pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute classifies the mixture as halogenated.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired shelf stock, spilled powder, or weighing paper residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label clearly marked "Solid Waste: Halogenated Organic."

    • Constituents: List "Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Bulking: Do not mix with oxidizers or strong acids. This compound is generally stable, but pyrazoles can react vigorously with strong oxidizing agents.

  • Final Disposition: Seal the container and place it in the laboratory's satellite accumulation area for "Lab Pack" pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable to: Mother liquors, HPLC effluents, and cleaning solvents.

  • Stream Identification: Because the molecule contains fluorine, ALL liquid waste containing this compound must be diverted to the Halogenated Solvent waste stream.

    • Why? If you pour a solution of this compound in Ethyl Acetate (a non-halogenated solvent) into the "Non-Halogenated" drum, you have technically contaminated the drum with halogens. This can violate the incinerator's permit limits for that specific waste profile.

  • Compatibility Check: Ensure the waste carboy does not contain incompatible chemicals (e.g., alkali metals or strong oxidizers like nitric acid), which could react with the organic solvent matrix.

  • pH Adjustment: If the waste solution is acidic (e.g., from a hydrolysis reaction), neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion.

  • Pouring: Use a funnel with a grounding wire if the solvent base is flammable (e.g., Ethyl Acetate/Hexanes) to prevent static discharge.

Part 4: Regulatory & Safety Compliance (RCRA/GHS)

Regulatory Status (USA - EPA/RCRA)[1]
  • Listing: This specific CAS is not a P-listed or U-listed acute hazardous waste.

  • Characteristic Waste: It does not typically exhibit characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003) in its pure solid form.

  • Generator Status: Despite the lack of a specific listing, best practice in pharmaceutical development dictates managing all fluorinated building blocks as Hazardous Waste due to potential aquatic toxicity and persistence.

Emergency Response (Spill Management)
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a P95 dust mask if handling fine powder outside a fume hood.

  • Small Spill (Solid):

    • Dampen a paper towel with water or ethanol to prevent dust generation.

    • Wipe up the powder carefully.

    • Place the towel and residue into the Solid Hazardous Waste container.

    • Clean the surface with a soap solution.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The fluorophenyl moiety can increase lipophilicity, potentially aiding skin absorption; do not use solvents (like acetone) to wash skin, as this may drive the chemical deeper into the dermis.

References

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2015). RCRA Listed Wastes: F-Codes for Spent Halogenated Solvents. Retrieved from [Link]

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